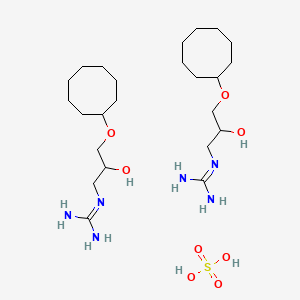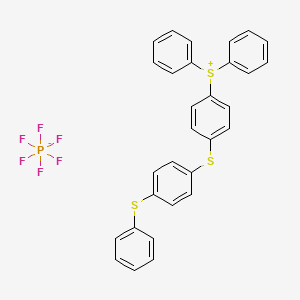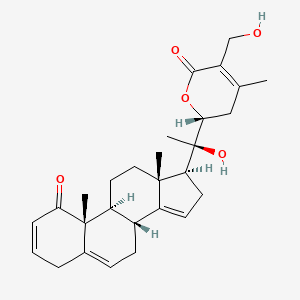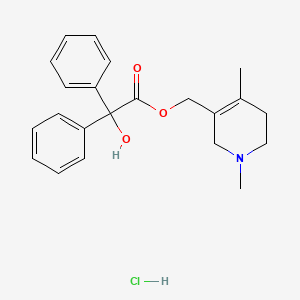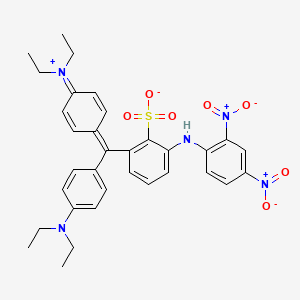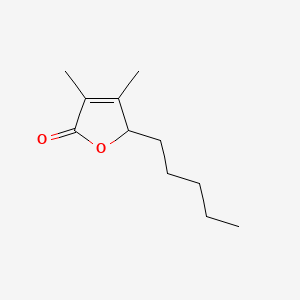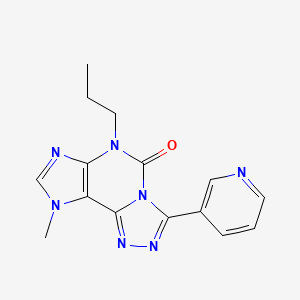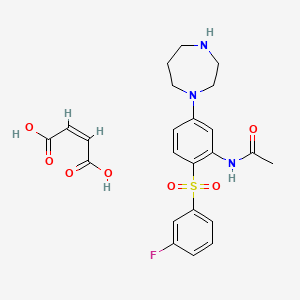
1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine is a chemical compound known for its unique structure and potential applications in various fields. It consists of a 2,6-dichlorophenyl group attached to an acetyl group, which is further linked to an ethylguanidine moiety. This compound is of interest due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine typically involves the following steps:
Formation of 2,6-Dichloroacetophenone: This can be achieved by chlorinating acetophenone using chlorine gas in the presence of a catalyst such as ferric chloride.
Acetylation: The 2,6-dichloroacetophenone is then acetylated using acetic anhydride in the presence of a base like pyridine to form 1-(2,6-dichlorophenyl)ethanone.
Guanidination: The final step involves reacting 1-(2,6-dichlorophenyl)ethanone with ethylguanidine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to modulate inflammatory pathways and oxidative stress responses.
Vergleich Mit ähnlichen Verbindungen
2,6-Dichloroacetophenone: Shares the 2,6-dichlorophenyl group but lacks the guanidine moiety.
Aceclofenac: A nonsteroidal anti-inflammatory drug with a similar dichlorophenyl structure but different functional groups.
Diclofenac: Another nonsteroidal anti-inflammatory drug with a similar dichlorophenyl structure.
Uniqueness: 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine is unique due to its combination of the 2,6-dichlorophenyl group with an ethylguanidine moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
91457-53-3 |
|---|---|
Molekularformel |
C11H13Cl2N3O |
Molekulargewicht |
274.14 g/mol |
IUPAC-Name |
2-(2,6-dichlorophenyl)-N-(N'-ethylcarbamimidoyl)acetamide |
InChI |
InChI=1S/C11H13Cl2N3O/c1-2-15-11(14)16-10(17)6-7-8(12)4-3-5-9(7)13/h3-5H,2,6H2,1H3,(H3,14,15,16,17) |
InChI-Schlüssel |
MTXRYLDKVRPTGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=C(N)NC(=O)CC1=C(C=CC=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


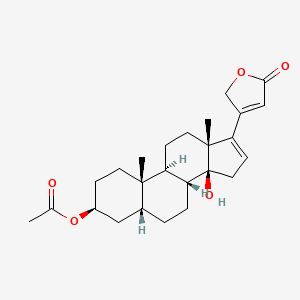
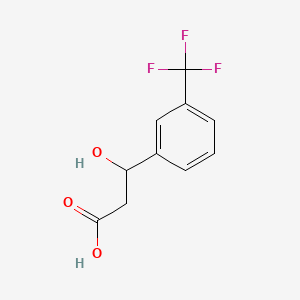
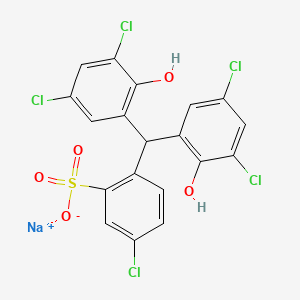
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;phosphoric acid](/img/structure/B12775656.png)
